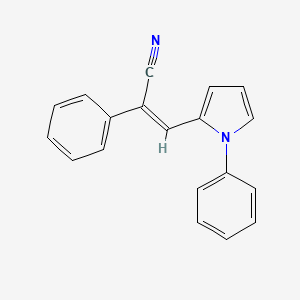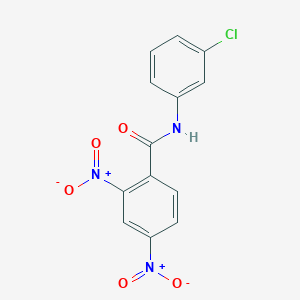![molecular formula C25H22N4O6S B10897401 (2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10897401.png)
(2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a nitro-pyridyl group, and various other functional groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole ring, introduction of the nitro-pyridyl group, and various functional group modifications. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.
Introduction of the Nitro-Pyridyl Group: This step may involve nitration reactions followed by coupling reactions to attach the pyridyl group.
Functional Group Modifications: Various reagents and conditions, such as methoxylation and imine formation, are used to introduce and modify functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
作用机制
The mechanism of action for such a compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
- 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C25H22N4O6S |
|---|---|
分子量 |
506.5 g/mol |
IUPAC 名称 |
(5E)-3-(2-methoxyethyl)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O6S/c1-33-13-12-28-24(30)22(36-25(28)27-18-6-4-3-5-7-18)15-17-8-10-20(21(14-17)34-2)35-23-11-9-19(16-26-23)29(31)32/h3-11,14-16H,12-13H2,1-2H3/b22-15+,27-25? |
InChI 键 |
GEXUSHKJKWUALU-KHDUAGGOSA-N |
手性 SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)/SC1=NC4=CC=CC=C4 |
规范 SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)SC1=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)

![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
![1-benzyl-3-nitro-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B10897332.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897334.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10897338.png)
![13-(difluoromethyl)-4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897344.png)
![6-cyclopropyl-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897358.png)
![[2-Iodo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10897362.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897374.png)


